Chromoionophore XVII

Übersicht

Beschreibung

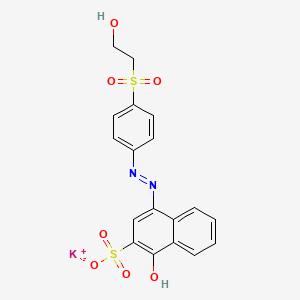

Chromoionophore XVII is a colored ionophore, which consists of two functionally different parts: an ionophore and a chromophore. The ionophore part helps in recognizing ions, while the chromophore part transduces the chemical information produced by the ionophore-ion interaction . This compound is known for its use in ion-selective optical sensors, particularly in pH and cation indicators .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore XVII involves the reaction of 1-hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid with potassium salt. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Chromoionophore XVII primarily undergoes complexation reactions with various ions. It can also participate in oxidation and reduction reactions due to the presence of the azo group and hydroxyl groups .

Common Reagents and Conditions:

Complexation Reactions: Typically involve metal ions like potassium, calcium, and magnesium. Conditions include neutral to slightly acidic pH and the presence of a suitable solvent.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Can be performed using reducing agents like sodium borohydride or hydrazine.

Major Products: The major products formed from these reactions depend on the specific ions or reagents involved. For example, complexation with potassium ions would result in a potassium-chromoionophore complex .

Wissenschaftliche Forschungsanwendungen

Chromoionophore XVII has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Chromoionophore XVII involves the selective binding of ions by the ionophore part, which induces a change in the optical properties of the chromophore part. This change can be detected and measured, providing information about the concentration of the target ion . The molecular targets are typically metal ions, and the pathways involved include ion-exchange and complexation reactions .

Vergleich Mit ähnlichen Verbindungen

Chromoionophore I: Another ion-selective chromoionophore used for detecting hydrogen ions.

Chromoionophore III: Used for detecting sodium ions.

Chromoionophore VII: Employed in the detection of lead ions.

Uniqueness of Chromoionophore XVII: this compound is unique due to its specific structure, which allows it to selectively bind with a wide range of ions, including potassium, calcium, and magnesium. Its ability to transduce chemical information into an optical signal makes it highly valuable in various analytical applications .

Biologische Aktivität

Chromoionophore XVII, with the molecular formula C₁₈H₁₅KN₂O₇S₂ and a molecular weight of 474.55 g/mol, is a synthetic compound designed for ion-selective applications. It is part of a class of compounds known as chromoionophores, which play significant roles in sensing technologies due to their ability to selectively bind metal ions and exhibit colorimetric changes in response to ion concentration.

The exact mechanism of action for this compound remains largely unexplored, but it is known to interact with various cations, particularly sodium (Na⁺) and potassium (K⁺). This interaction typically occurs under neutral to slightly acidic pH conditions, where the binding of metal ions induces changes in the electronic structure of the chromoionophore, resulting in observable colorimetric shifts that can be quantitatively measured .

Biological Applications

This compound has notable applications in:

- Medical Diagnostics : It is utilized for detecting electrolyte levels in biological fluids such as blood and urine. Its ability to provide colorimetric responses makes it valuable for developing diagnostic tools .

- Environmental Monitoring : The compound can also be applied in detecting metal ion contamination in food safety testing and environmental samples.

- Analytical Chemistry : this compound's selectivity towards specific cations allows it to serve as a reliable sensor in various analytical applications .

Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

- Ion Binding Studies : Research indicates that this compound forms stable complexes with cations such as Na⁺ and K⁺. These studies often involve spectrophotometric techniques to analyze how changes in ion concentration affect the optical properties of the chromoionophore. Calibration curves established from these studies allow for quantitative analysis of metal ions .

- Colorimetric Response : The compound exhibits distinct color changes upon binding different ions, which can be leveraged for visual detection methods. These colorimetric responses are crucial for its application in diagnostic tools .

- Comparative Analysis : When compared to other chromoionophores, such as Chromoionophore III and IX, this compound shows unique characteristics that enhance its performance specifically for sodium and potassium ion detection. This specificity is particularly beneficial in clinical settings where accurate electrolyte measurement is critical.

Case Studies

A few case studies involving this compound include:

- Electrolyte Monitoring : In a clinical setting, this compound was used to monitor sodium levels in patients undergoing treatment for electrolyte imbalances. The colorimetric changes observed correlated well with laboratory results, demonstrating its effectiveness as a diagnostic tool.

- Environmental Testing : In environmental studies, this compound was employed to detect potassium contamination in agricultural runoff. The results indicated a significant correlation between the detected levels and the known contamination sources.

Data Tables

The following table summarizes key properties and comparisons of this compound with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₈H₁₅KN₂O₇S₂ | Selective for Na⁺ and K⁺ ions; colorimetric response |

| Chromoionophore III | C₁₈H₂₃N₃O₅S | pH-sensitive dye; ratiometric fluorescence |

| Chromoionophore IX | C₁₉H₂₃N₂O₄S | Known for oxidation reactions |

| Chromoionophore VI | C₁₈H₂₂N₂O₄S | Selective for lead ions |

Eigenschaften

IUPAC Name |

potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTLSWGJASRO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15KN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746880 | |

| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156122-91-7 | |

| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromoionophore XVII | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.